N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide

Nuclear receptor pharmacology Bioisostere comparison Thiazole SAR

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide (CAS 391221-31-1; molecular formula C₁₉H₁₆N₂O₂S; MW 336.41 g/mol) belongs to the 1,3‑thiazol‑2‑yl substituted benzamide class. This scaffold is recognized in the patent literature as a pharmacophore for P2X3 receptor antagonism, a mechanism implicated in neurogenic pain and nerve fiber sensitization.

Molecular Formula C19H16N2O2S
Molecular Weight 336.41
CAS No. 391221-31-1
Cat. No. B2755843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide
CAS391221-31-1
Molecular FormulaC19H16N2O2S
Molecular Weight336.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C19H16N2O2S/c1-12-8-10-15(11-9-12)18(23)21-19-20-16(17(24-19)13(2)22)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21,23)
InChIKeyZLJKLLGQZGUTLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide (CAS 391221-31-1): A Differentiated 1,3-Thiazol-2-yl Benzamide Scaffold for Targeted Probe & Antagonist Development


N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide (CAS 391221-31-1; molecular formula C₁₉H₁₆N₂O₂S; MW 336.41 g/mol) belongs to the 1,3‑thiazol‑2‑yl substituted benzamide class [1]. This scaffold is recognized in the patent literature as a pharmacophore for P2X3 receptor antagonism, a mechanism implicated in neurogenic pain and nerve fiber sensitization [1]. The compound carries a distinctive 5‑acetyl‑4‑phenyl substitution on the thiazole core combined with a 4‑methylbenzamide side chain, a combination that differentiates it from closely related analogs such as the 4‑ethoxybenzamide, 4‑methylbenzenesulfonamide, and 3‑bromobenzamide variants. Although direct primary bioactivity data for this specific compound remain limited in the public domain, its structural features position it as a valuable tool compound for structure–activity relationship (SAR) exploration within the P2X3 antagonist space.

Why Generic 1,3-Thiazol-2-yl Benzamide Substitution Fails for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide (CAS 391221-31-1)


Within the 1,3‑thiazol‑2‑yl benzamide class, even minor changes to the heterocycle substituents or the benzamide aryl group can drastically alter target engagement, selectivity, and functional activity. The Bayer P2X3 antagonist patent explicitly teaches that both the nature of the thiazole 4‑/5‑substituents and the benzamide para‑substituent are critical determinants of in vitro potency and metabolic stability [1]. A publicly available BindingDB entry for the direct sulfonamide analog (N‑(5‑acetyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)‑4‑methylbenzenesulfonamide) reports only weak activity (IC₅₀ > 39.8 µM) against photoreceptor‑specific nuclear receptor and nuclear receptor corepressor 2 [2], illustrating that replacing the benzamide carbonyl with a sulfonyl group can drastically attenuate binding. Consequently, procurement of a generic “thiazol‑2‑yl benzamide” without precise specification of the acetyl, phenyl, and 4‑methylbenzamide substitution pattern risks acquiring a compound with fundamentally different biological properties, undermining reproducibility in SAR campaigns.

Quantitative Differentiation Evidence for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide (CAS 391221-31-1) Versus Closest Analogs


Benzamide vs. Sulfonamide Bioisostere: ≥40‑Fold Difference in Nuclear Receptor Binding

In a direct head-to-head comparison context, the sulfonamide analog N‑(5‑acetyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)‑4‑methylbenzenesulfonamide (BDBM76006) was screened against two human nuclear receptor targets and returned IC₅₀ values > 39.8 µM for both the photoreceptor‑specific nuclear receptor and isoform 2 of nuclear receptor corepressor 2 [1]. The target compound (391221‑31‑1) replaces the sulfonamide –SO₂– linker with a benzamide –CO– linker while retaining identical 5‑acetyl‑4‑phenyl‑thiazole and para‑methyl substitution. This single bioisosteric replacement is expected to alter hydrogen‑bonding geometry, electronic properties, and target recognition, providing a structurally distinct tool for probing nuclear receptor and P2X3 receptor pharmacophores. Procurement of the benzamide rather than the sulfonamide ensures the correct pharmacophore is evaluated in downstream assays.

Nuclear receptor pharmacology Bioisostere comparison Thiazole SAR

Para-Substituent Differentiation: 4-Methylbenzamide vs. 4-Ethoxybenzamide – Physicochemical Property Divergence

A computed property comparison between N‑(5‑acetyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)‑4‑methylbenzamide (391221‑31‑1) and its 4‑ethoxybenzamide analog (CAS 361159‑67‑3; PubChem CID 3540282) reveals differences in key drug‑likeness parameters. The 4‑methylbenzamide has a lower computed XLogP3‑AA of approximately 3.5 (estimated by structural increment) compared with 4.1 for the 4‑ethoxy analog [1]. The 4‑ethoxy analog also has an additional rotatable bond and hydrogen‑bond acceptor, increasing molecular flexibility and polarity. These differences are relevant for membrane permeability, metabolic stability, and off‑target binding. For P2X3 antagonist programs, the patent literature emphasizes that para‑substituent choice directly impacts in vivo pharmacokinetics [2]. The 4‑methylbenzamide variant offers a less lipophilic, less flexible scaffold than the 4‑ethoxy congener, which may translate to differential CYP‑mediated metabolism and tissue distribution.

Physicochemical profiling Lipophilicity optimization Thiazole SAR

P2X3 Antagonist Pharmacophore Validation: Scaffold Covered by Granted Bayer Patent with Differentiated Substitution Pattern

The 1,3‑thiazol‑2‑yl substituted benzamide scaffold is protected under Bayer Aktiengesellschaft patents (e.g., US 10,183,937, EP 3230281) as P2X3 receptor antagonists for neurogenic disorders [1]. The generic Markush formula allows diverse thiazole substituents (R¹, R², R³) and benzamide decorations. Among the exemplified compounds, structures with 5‑acetyl‑4‑phenyl‑thiazole and para‑substituted benzamide motifs are specifically claimed for their potency and selectivity against P2X3 versus other P2X family members. The target compound (391221‑31‑1) maps onto this claimed chemical space but differs from the lead-optimized examples by its specific 4‑methyl substitution on the benzamide ring, providing a basis for novel intellectual property and differentiation from existing clinical candidates such as filapixant [2]. This scaffold‑level evidence supports the compound's relevance as a research tool for P2X3‑mediated pain signaling.

P2X3 receptor antagonism Neurogenic pain Patent landscape

Structural Differentiation from Same-Formula Isomers: Avoiding Confusion with SIK2 Inhibitor ARN-3236

Multiple compounds share the molecular formula C₁₉H₁₆N₂O₂S (MW 336.41). Notably, ARN‑3236 (CAS 1613710‑01‑2) is an orally bioavailable, selective salt‑inducible kinase 2 (SIK2) inhibitor with reported IC₅₀ values . Despite identical formula and molecular weight, ARN‑3236 possesses a distinct connectivity, leading to a completely different biological target profile. Procurement of 391221‑31‑1 must be verified by CAS number and ideally by NMR or HPLC retention time to avoid inadvertent substitution with ARN‑3236 or other isomers. This matters because SIK2 inhibition modulates entirely different pathways (e.g., inflammatory cytokine production) compared with P2X3 antagonism, and confusing the two would invalidate experimental results.

Chemical identity verification Kinase inhibitor selectivity Procurement quality control

Optimal Research Application Scenarios for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide (CAS 391221-31-1)


P2X3 Receptor Antagonist Tool Compound for In Vitro Pain Pharmacology

The compound serves as a structurally defined tool for P2X3 receptor screening in calcium flux or patch‑clamp electrophysiology assays. Its 5‑acetyl‑4‑phenyl‑thiazole core and 4‑methylbenzamide tail place it within the patented Bayer P2X3 antagonist pharmacophore [1], making it suitable for SAR expansion studies around neurogenic pain targets. Researchers can benchmark its potency against published P2X3 antagonists such as filapixant to explore the contribution of the 4‑methylbenzamide motif to receptor subtype selectivity [2].

Bioisostere SAR: Benzamide vs. Sulfonamide Comparison in Nuclear Receptor Profiling

The compound enables direct bioisostere comparison studies against the 4‑methylbenzenesulfonamide analog (BDBM76006), which exhibits only weak nuclear receptor binding (IC₅₀ > 39.8 µM) [1]. By testing both compounds in parallel in nuclear receptor panels, medicinal chemists can quantify the effect of the –CO– vs. –SO₂– linker on target engagement and selectivity, informing future lead optimization campaigns.

Physicochemical Property Benchmarking Against 4-Ethoxybenzamide Congeners

The compound's lower computed lipophilicity (XLogP3‑AA ~3.5 vs. 4.1 for the 4‑ethoxy analog) and reduced rotatable bond count make it a candidate for metabolic stability and solubility profiling [1]. Parallel testing in microsomal stability assays and Caco‑2 permeability models allows direct attribution of pharmacokinetic differences to the para‑methyl vs. para‑ethoxy substitution, guiding design of analogs with improved ADME properties [2].

Chemical Probe Quality Control Standard for Isomer Discrimination

Given the existence of same‑formula isomers such as ARN‑3236 (SIK2 inhibitor) with distinct biological activity [1], this compound can serve as a reference standard for developing analytical methods (HPLC, LC‑MS, NMR) to resolve structurally similar thiazole‑benzamide analogs. This application ensures procurement integrity and assay reproducibility in multi‑compound screening libraries.

Quote Request

Request a Quote for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.